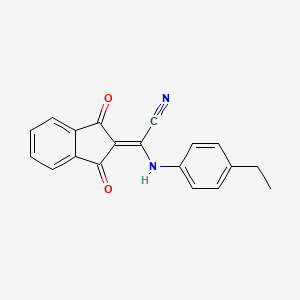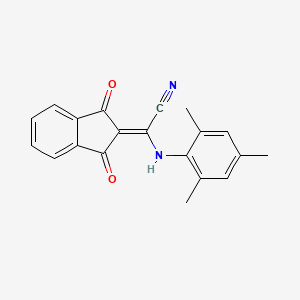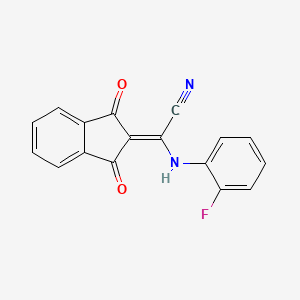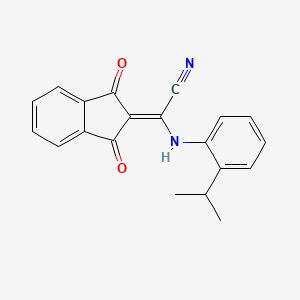
2-(1,3-dioxoinden-2-ylidene)-2-(2-propan-2-ylanilino)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-dioxoinden-2-ylidene)-2-(2-propan-2-ylanilino)acetonitrile is a complex organic compound that features a unique structure combining an indene derivative with an aniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxoinden-2-ylidene)-2-(2-propan-2-ylanilino)acetonitrile typically involves multi-step organic reactions. A common approach might include the following steps:
Formation of the indene derivative: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the aniline moiety: This step may involve a nucleophilic substitution reaction where the aniline derivative is introduced to the indene core.
Formation of the acetonitrile group: This can be done through a reaction involving cyanide sources under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions could target the nitrile group, converting it to primary amines.
Substitution: The compound can participate in various substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
Oxidation products: Quinone derivatives.
Reduction products: Primary amines.
Substitution products: Halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Exploration as a pharmaceutical intermediate or active ingredient.
Industry: Use in the production of organic electronic materials or as a dye intermediate.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1,3-dioxoinden-2-ylidene)-2-(2-methylanilino)acetonitrile
- 2-(1,3-dioxoinden-2-ylidene)-2-(2-ethylanilino)acetonitrile
Uniqueness
2-(1,3-dioxoinden-2-ylidene)-2-(2-propan-2-ylanilino)acetonitrile is unique due to the presence of the isopropyl group on the aniline moiety, which may influence its chemical reactivity and physical properties compared to its analogs.
Propiedades
IUPAC Name |
2-(1,3-dioxoinden-2-ylidene)-2-(2-propan-2-ylanilino)acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2/c1-12(2)13-7-5-6-10-16(13)22-17(11-21)18-19(23)14-8-3-4-9-15(14)20(18)24/h3-10,12,22H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJMSTDDCGJGXCQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=C2C(=O)C3=CC=CC=C3C2=O)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=CC=C1NC(=C2C(=O)C3=CC=CC=C3C2=O)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(4-Bromophenyl)methylsulfanyl]-4-(2-chlorophenyl)-6-(4-chlorophenyl)pyridine-3-carbonitrile](/img/structure/B7746104.png)

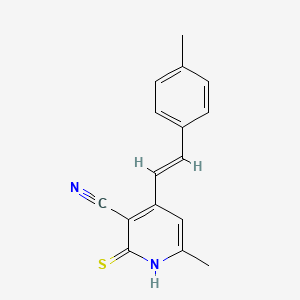

![2-[3-(4-Methylphenoxy)-4-oxochromen-7-yl]oxyacetonitrile](/img/structure/B7746127.png)

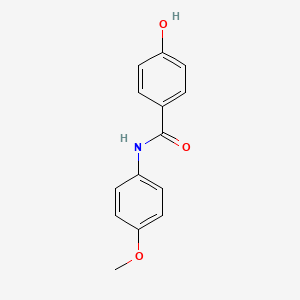
![Ethyl 5-methyl-4-(2-phenylethylamino)thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7746137.png)
![Ethyl 5-methyl-4-(propan-2-ylamino)thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7746138.png)
![1-(4-Chlorophenyl)-2-[5-(4-fluorophenyl)thieno[2,3-d]pyrimid in-4-ylsulfanyl]-1-ethanone](/img/structure/B7746156.png)
